An In-depth Technical Guide to the Chemical Properties of 4-Chloro-5-fluoro-2-methylpyridine
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-5-fluoro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-Chloro-5-fluoro-2-methylpyridine, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. This document consolidates available data on its physical and spectral characteristics, outlines experimental protocols for its analysis, and discusses its potential applications as a versatile chemical intermediate.
Core Chemical and Physical Properties
4-Chloro-5-fluoro-2-methylpyridine, with the CAS number 169750-95-2, is a substituted picoline. The strategic placement of chloro and fluoro groups on the pyridine ring significantly influences its reactivity and makes it a valuable building block in the synthesis of more complex molecules.[1]
A summary of its key physical and chemical identifiers is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFN | [2] |
| Molecular Weight | 145.56 g/mol | [1] |
| IUPAC Name | 4-chloro-5-fluoro-2-methylpyridine | [1] |
| CAS Number | 169750-95-2 | [1] |
| SMILES String | CC1=CC(=C(C=N1)F)Cl | [2] |
| InChI Key | WFWCXLYGQBLSGP-UHFFFAOYSA-N | [2] |
Spectroscopic Profile
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-Chloro-5-fluoro-2-methylpyridine. While experimental spectra are not widely published, a predicted profile based on established principles of spectroscopy is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
¹³C NMR (Predicted): The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine and chlorine atoms will exhibit characteristic chemical shifts. Furthermore, the carbon bonded to the fluorine atom is expected to show a large one-bond C-F coupling constant.
Mass Spectrometry (MS)
The mass spectrum of 4-Chloro-5-fluoro-2-methylpyridine is expected to show a molecular ion peak (M⁺) at m/z 145, corresponding to the molecular weight of the compound.[2] The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key absorptions are expected for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl and C-F stretching vibrations.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 4-Chloro-5-fluoro-2-methylpyridine. These are based on standard laboratory techniques for similar compounds.
Generalized Synthesis Protocol
The synthesis of 4-Chloro-5-fluoro-2-methylpyridine can be envisioned through a multi-step process starting from a readily available picoline derivative. A plausible synthetic route is outlined in the workflow diagram below. The key steps would likely involve regioselective chlorination and fluorination reactions.
Caption: A potential synthetic pathway for 4-Chloro-5-fluoro-2-methylpyridine.
Detailed Steps:
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Diazotization: 2-Amino-5-fluoro-4-methylpyridine is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
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Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride. This facilitates the displacement of the diazonium group with a chlorine atom, yielding the desired 4-Chloro-5-fluoro-2-methylpyridine.
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Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or distillation.
Spectroscopic Analysis Workflow
Caption: Workflow for the structural elucidation of the synthesized compound.
Instrumentation and Procedure:
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NMR Spectroscopy: A solution of the sample in a deuterated solvent (e.g., CDCl₃) is prepared. ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Mass Spectrometry: A small amount of the sample is introduced into a mass spectrometer, typically using a technique like gas chromatography-mass spectrometry (GC-MS) or direct infusion, to determine the molecular weight and fragmentation pattern.
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Infrared Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic vibrational frequencies of the functional groups.
Reactivity and Applications in Drug Development
Halogenated pyridines are crucial intermediates in the pharmaceutical and agrochemical industries. The presence of chloro and fluoro substituents on the pyridine ring of 4-Chloro-5-fluoro-2-methylpyridine offers several avenues for further chemical transformations.
The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The fluorine atom can also influence the molecule's electronic properties and metabolic stability, which are important considerations in drug design. This compound serves as a valuable scaffold for the synthesis of biologically active molecules, and its derivatives are explored for their potential as therapeutic agents.
Safety and Handling
4-Chloro-5-fluoro-2-methylpyridine should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or comes into contact with skin, and may cause irritation to the skin, eyes, and respiratory tract. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of the chemical properties of 4-Chloro-5-fluoro-2-methylpyridine. Further experimental investigation is warranted to fully elucidate its physical properties and reactivity profile.




